Acide Fluvoxamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .

Synthesis Analysis

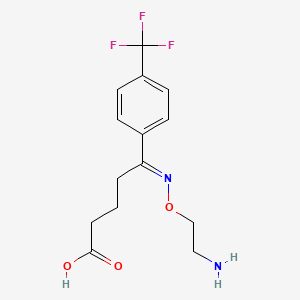

Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .

Molecular Structure Analysis

The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .

Chemical Reactions Analysis

Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .

Applications De Recherche Scientifique

Traitement de la COVID-19

La fluvoxamine s'est avérée, dans une petite étude randomisée en double aveugle, contrôlée par placebo, prévenir la détérioration clinique des patients atteints d'une maladie à coronavirus 2019 (COVID-19) légère {svg_1}. Elle contrôle l'inflammation par son agonisme pour le récepteur sigma-1 {svg_2}. Elle a un effet antiviral direct, régule la coagulopathie et atténue la tempête de cytokines, qui sont des caractéristiques connues de la COVID-19 sévère {svg_3}.

Contrôle de l'inflammation

La fluvoxamine est un agoniste du récepteur sigma-1, par lequel elle contrôle l'inflammation {svg_4}. Il a été démontré qu'elle présentait l'activité la plus forte de tous les ISRS au niveau du récepteur sigma-1 (S1R) avec une affinité nanomolaire faible {svg_5}. Ses effets anti-inflammatoires sont probablement liés à sa régulation du S1R, qui module les réponses immunitaires innées et adaptatives {svg_6}.

3. Régulation de l'inflammation induite par l'enzyme 1α nécessitant de l'inositol Le récepteur sigma-1 (S1R) est un régulateur important de l'inflammation induite par l'enzyme 1α nécessitant de l'inositol (IRE1) {svg_7}. La régulation du S1R par la fluvoxamine a des implications dans le contrôle de ce type d'inflammation {svg_8}.

Réduction de l'agrégation plaquettaire

La fluvoxamine et d'autres ISRS se sont avérés réduire l'agrégation plaquettaire {svg_9}. Cet effet pourrait être bénéfique dans les conditions où l'agrégation plaquettaire pose problème, comme certaines maladies cardiovasculaires {svg_10}.

Diminution de la dégranulation des mastocytes

La fluvoxamine et d'autres ISRS se sont avérés diminuer la dégranulation des mastocytes {svg_11}. Cela pourrait être bénéfique dans les conditions où la dégranulation des mastocytes pose problème, comme les allergies et l'asthme {svg_12}.

Interférence avec le trafic viral endolysosomal

La fluvoxamine et d'autres ISRS se sont avérés interférer avec le trafic viral endolysosomal {svg_13}. Cela pourrait être bénéfique dans le traitement des infections virales {svg_14}.

Augmentation des niveaux de mélatonine

La fluvoxamine et d'autres ISRS se sont avérés augmenter les niveaux de mélatonine {svg_15}. Cela pourrait avoir des implications dans le traitement des troubles du sommeil {svg_16}.

Traitement des troubles psychiatriques

La fluvoxamine est un inhibiteur sélectif de la recapture de la sérotonine, avec une demi-vie d'environ 30 heures, qui est couramment prescrit dans le traitement de la dépression et des troubles obsessionnels compulsifs {svg_17}. Bien que son profil d'effets indésirables plus favorable par rapport aux antidépresseurs tricycliques, les surdosages pourraient entraîner une dépression sévère du système nerveux central {svg_18}.

Mécanisme D'action

Target of Action

Fluvoxamine, the active compound in Fluvoxamine Acid, primarily targets the serotonin transporter (SERT) . It functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI) This results in antidepressant effects .

In addition to SERT, fluvoxamine is also an agonist for the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine’s interaction with its targets leads to several changes. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This is believed to contribute to its antidepressant and anxiolytic effects .

As an agonist of the S1R, fluvoxamine can control inflammation . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in cells , and modulates innate and adaptive immune responses .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, primarily through O-demethylation via the CYP1A2 enzyme, with minor contributions from CYP3A4 and CYP2C19 . Less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .

Result of Action

The molecular and cellular effects of fluvoxamine’s action are diverse. It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . Its potential to dampen cytokine storm has implications in conditions like COVID-19, where severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For instance, smoking, which induces CYP1A2, can increase the clearance of fluvoxamine . Furthermore, the presence of certain diseases or conditions, such as liver disease, can affect the metabolism and excretion of fluvoxamine, potentially altering its efficacy and side effect profile .

Analyse Biochimique

Biochemical Properties

Fluvoxamine Acid is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine Acid . This process indicates that Fluvoxamine Acid interacts with enzymes such as CYP2D6 and alcohol dehydrogenase.

Cellular Effects

Fluvoxamine, from which Fluvoxamine Acid is derived, has been shown to have various effects on cells. It has been observed to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Molecular Mechanism

Fluvoxamine is an agonist for the sigma-1 receptor, through which it controls inflammation . Its anti-inflammatory effects likely stem from its regulation of the sigma-1 receptor, which modulates innate and adaptive immune responses . This suggests that Fluvoxamine Acid, as a metabolite of Fluvoxamine, may share similar molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, Fluvoxamine Acid’s parent compound, Fluvoxamine, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its disposition is altered in hepatic, but not renal, disease .

Dosage Effects in Animal Models

While specific studies on Fluvoxamine Acid’s dosage effects in animal models are limited, its parent compound, Fluvoxamine, has been studied. Fluvoxamine regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .

Metabolic Pathways

Fluvoxamine Acid is part of the metabolic pathway of Fluvoxamine. It is generated in a two-step process involving the enzymes CYP2D6 and alcohol dehydrogenase . The specific cytochrome isozymes involved in the hepatic elimination of Fluvoxamine are undefined .

Transport and Distribution

Fluvoxamine, the parent compound of Fluvoxamine Acid, is well absorbed after oral administration and is widely distributed in the body . This suggests that Fluvoxamine Acid may also be well absorbed and widely distributed within cells and tissues.

Subcellular Localization

Its parent compound, Fluvoxamine, has been shown to interfere with endolysosomal viral trafficking , suggesting it may localize to the endolysosome

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluvoxamine Acid involves the conversion of Fluvoxamine Maleate to Fluvoxamine Acid through acid hydrolysis.", "Starting Materials": [ "Fluvoxamine Maleate", "Concentrated Hydrochloric Acid", "Water" ], "Reaction": [ "Dissolve Fluvoxamine Maleate in water", "Add concentrated hydrochloric acid to the solution", "Heat the mixture at 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated Fluvoxamine Acid", "Wash the solid with water and dry it in a vacuum oven" ] } | |

Numéro CAS |

88699-91-6 |

Formule moléculaire |

C14H17F3N2O3 |

Poids moléculaire |

318.29 g/mol |

Nom IUPAC |

(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |

Clé InChI |

KUIZEDQDELAFQK-UNOMPAQXSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |

SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |

SMILES canonique |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |

Apparence |

White to Off-White Solid |

melting_point |

>183°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid |

Origine du produit |

United States |

Q1: What is Fluvoxamine Acid and how does it form?

A: Fluvoxamine Acid is a major metabolite of the antidepressant drug Fluvoxamine. [, ] It forms through oxidative demethylation of the parent drug, Fluvoxamine, primarily by enzymes in the liver. While the provided research focuses on Fluvoxamine's environmental fate and doesn't delve into detailed metabolic pathways, it does identify Fluvoxamine Acid as a key degradation product during Ferrate(VI) treatment. [] This suggests that similar oxidative processes likely occur during human metabolism.

Q2: Does Fluvoxamine Acid contribute to the environmental impact of Fluvoxamine?

A: The research suggests that Fluvoxamine Acid could pose an environmental risk. One study found that while treating Fluvoxamine with Ferrate(VI) reduced its toxicity to the protozoan Spirostomum ambiguum, the resulting byproducts, which likely include Fluvoxamine Acid, showed potentially increased toxicity. [] This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of pharmaceutical metabolites like Fluvoxamine Acid.

Q3: How is Fluvoxamine Acid detected and quantified in biological samples?

A: One study successfully identified Fluvoxamine Acid in postmortem cardiac blood, urine, and bile samples using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) analytical procedure. [] This highlights the sensitivity and applicability of advanced analytical techniques for detecting and characterizing this metabolite in complex biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

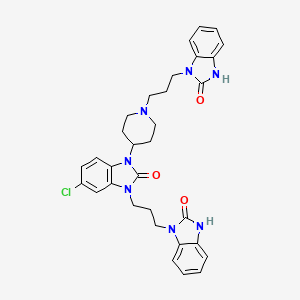

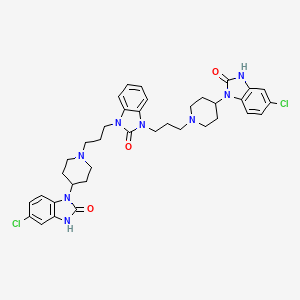

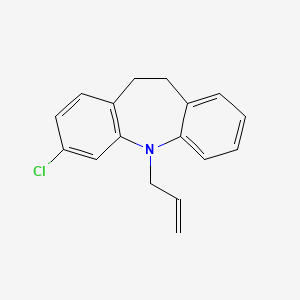

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

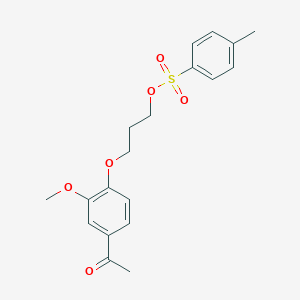

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)